molecular formula C20H20N2O4S2 B2502996 N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115933-57-7

N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2502996
CAS No.: 1115933-57-7
M. Wt: 416.51
InChI Key: BAXIVCGUKGLMPY-UHFFFAOYSA-N
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Description

N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the benzyl and sulfonamido groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-benzylbenzamides: These compounds share the benzyl group but differ in their core structure and functional groups.

    Thiophene derivatives: Other thiophene derivatives may have different substituents, leading to variations in their chemical and biological properties.

    Sulfonamides: Compounds with the sulfonamido group may have different aromatic or heterocyclic cores, affecting their reactivity and applications.

Biological Activity

N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide, identified by its CAS number 1115933-57-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is C20_{20}H20_{20}N2_2O4_4S2_2, with a molecular weight of 416.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1115933-57-7
Molecular FormulaC20_{20}H20_{20}N2_2O4_4S2_2
Molecular Weight416.5 g/mol

Anticancer Properties

Recent studies have indicated that N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values suggesting potent activity in the low micromolar range.

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways. It has been reported to inhibit the NF-kB pathway, leading to decreased expression of anti-apoptotic proteins such as Bcl-2 and increased levels of pro-apoptotic factors like Bax. Additionally, it may interfere with the PI3K/Akt signaling cascade, further promoting apoptosis in cancer cells.

Anti-inflammatory Activity

Apart from its anticancer properties, N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide has also demonstrated anti-inflammatory effects. Studies have shown that it reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 cells showed that treatment with N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide resulted in a significant reduction in cell viability (p < 0.01). Flow cytometry analysis revealed an increase in early and late apoptotic cells.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant decrease in serum levels of inflammatory markers compared to control groups (p < 0.05).

Properties

IUPAC Name

N-benzyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-22(28(24,25)17-10-8-16(26-2)9-11-17)18-12-13-27-19(18)20(23)21-14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXIVCGUKGLMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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